Chemical structure and properties of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
Chemical structure and properties of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
An In-Depth Technical Guide to 5-(Benzo[d]thiazol-2-yl)thiophene-2-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Heterocyclic Scaffold of Strategic Importance
5-(Benzo[d]thiazol-2-yl)thiophene-2-boronic acid is a bifunctional organic compound that serves as a highly valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its structure uniquely combines three key chemical motifs:
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A Benzothiazole Ring System : This bicyclic heteroaromatic is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
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A Thiophene Ring : A five-membered, sulfur-containing heterocycle that acts as a stable, electron-rich aromatic linker. Thiophene derivatives are integral to the development of conductive polymers, organic light-emitting diodes (OLEDs), and various pharmaceuticals.[3]
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A Boronic Acid Group : This functional group (-B(OH)₂) is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The strategic arrangement of these components makes 5-(Benzo[d]thiazol-2-yl)thiophene-2-boronic acid a versatile reagent for constructing complex, conjugated molecular architectures with tailored electronic and biological properties. This guide provides a technical overview of its structure, properties, synthesis, and applications, designed for the practicing scientist.
PART 1: Chemical Structure and Physicochemical Properties
The molecular structure consists of a benzothiazole group linked at its 2-position to the 5-position of a thiophene ring, which in turn is substituted with a boronic acid group at its 2-position.
| Property | Data |
| Chemical Structure | (Illustrative Structure) |
| Molecular Formula | C₁₁H₈BNO₂S₂ |
| Molecular Weight | 261.13 g/mol |
| Physical Form | Expected to be a solid at room temperature.[4] |
| Solubility | While specific data is not available, it is expected to be insoluble in water and soluble in organic solvents like DMSO, DMF, and THF.[5] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep away from moisture and oxidizing agents, as boronic acids can be sensitive.[4] |
| Safety | Boronic acids are typically harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment should be worn. |
PART 2: Proposed Synthesis Workflow
While a specific, peer-reviewed synthesis for this exact molecule is not readily found in public literature, a highly plausible and efficient route can be designed based on established organometallic methodologies. The proposed method involves the iridium-catalyzed C-H borylation of a readily accessible 2-(thiophen-2-yl)benzo[d]thiazole precursor. This approach offers high regioselectivity for the thiophene C5 position.[7]
Logical Synthesis Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Thiophen-2-yl)benzo[d]thiazole (Precursor C)
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Reagent Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq), thiophene-2-carboxaldehyde (1.0 eq), and dimethyl sulfoxide (DMSO) as the solvent.
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Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-(thiophen-2-yl)benzo[d]thiazole.
Step 2: Iridium-Catalyzed Borylation and Hydrolysis (to Product G)
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Inert Atmosphere: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the precursor C (1.0 eq), [Ir(cod)OMe]₂ (e.g., 1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (e.g., 3.0 mol%) in an anhydrous solvent like n-hexane.[7]
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Borylation: Add pinacolborane (HBPin) (1.5 eq) dropwise to the mixture at room temperature. Stir for 30-60 minutes. Monitor for the formation of the boronate ester intermediate F by GC-MS.
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Solvent Removal: Once the borylation is complete, remove the solvent under reduced pressure.
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Hydrolysis: Dissolve the crude boronate ester F in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir vigorously for 2-4 hours at room temperature to hydrolyze the pinacol ester to the desired boronic acid G .
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Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product may be purified by column chromatography or recrystallization.
PART 3: Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of 5-(Benzo[d]thiazol-2-yl)thiophene-2-boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the boronic acid-bearing thiophene and an aryl or vinyl halide/triflate, providing a powerful method for constructing complex biaryl and heteroaryl systems.[8][9]
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
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Reagent Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-(Benzo[d]thiazol-2-yl)thiophene-2-boronic acid (1.1 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[8]
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[8]
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Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
This versatile reactivity allows for the synthesis of novel compounds for:
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Drug Discovery: Creating analogues of known drugs or novel scaffolds for screening against biological targets like kinases, proteases, or for conditions such as Alzheimer's disease.[10]
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Organic Electronics: Building extended π-conjugated systems for use as organic semiconductors, fluorescent probes, or components in dye-sensitized solar cells.
References
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NextSDS. 5-(BENZO[D]THIAZOL-2-YL)THIOPHENE-2-BORONIC ACID - Chemical Substance Information. Available from: [Link]
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Diva-Portal.org. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Available from: [Link]
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Al-Said, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available from: [Link]
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Taylor, D., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. PMC. Available from: [Link]
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De la Rosa, M. A., et al. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. Available from: [Link]
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Mkhalid, I. A. I., et al. (2009). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PMC. Available from: [Link]
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Svidritsky, E., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules. Available from: [Link]
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Vu, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science. Available from: [Link]
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GSRS. 5-METHYLBENZO(B)THIOPHENE-2-BORONIC ACID. Available from: [Link]
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OSTI.GOV. Design and synthesis of astatinated benzothiazole compounds for their potential use in Targeted Alpha Therapy (TAT). Available from: [Link]
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PubChem. 5-Methylbenzo[b]thiophene-2-boronic acid. Available from: [Link]
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ResearchGate. (PDF) Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Available from: [Link]
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Mini-Reviews in Organic Chemistry. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
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Ingleson, M. J., et al. (2016). BCl3‐Induced Annulative Oxo‐ and Thioboration for the Formation of C3‐Borylated Benzofurans and Benzothiophenes. PMC. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available from: [Link]
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Liu, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]
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ResearchGate. BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl.... Available from: [Link]
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ResearchGate. (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities. Available from: [Link]
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Hien, N., et al. Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Available from: [Link]
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Royal Society of Chemistry. 17O NMR studies of boronic acids and their derivatives. Available from: [Link]
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(Illustrative Structure)